LU AA33810(cas 304008-29-5)is a potent neuropeptide Y (NPY) Y5 receptor antagonist (Ki = 1.5 nM in vitro). Displays ≥ 3300-fold affinity for Y5 over Y1, Y2 and Y4 receptors. Also binds human 5-HT2B and 5-HT1A receptors (Ki values are 247 and 478 nM respectively). Exerts anxiolytic- and antidepressant-like effects in rat models of stress sensitivity.
LU AA33810
CAS No.: 304008-29-5
Cat. No.: VC0004709
Molecular Formula: C19H25N3O2S3
Molecular Weight: 423.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304008-29-5 |
|---|---|
| Molecular Formula | C19H25N3O2S3 |
| Molecular Weight | 423.6 g/mol |
| IUPAC Name | N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide |
| Standard InChI | InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) |
| Standard InChI Key | UWSBTSAJZMIHBL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 |
| Canonical SMILES | CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 |
Introduction
Chemical Structure and Physicochemical Properties
LU AA33810, chemically designated as N-[[trans-4-[(4,5-dihydrobenzothiepino[5,4-d]thiazol-2-yl)amino]cyclohexyl]methyl]methanesulfonamide, has a molecular formula of C<sub>19</sub>H<sub>25</sub>N<sub>3</sub>O<sub>2</sub>S<sub>3</sub> and a molar mass of 423.62 g/mol . The compound features a tricyclic benzothiepino-thiazole core linked to a trans-cyclohexylmethyl-methanesulfonamide group, which contributes to its high lipophilicity and blood-brain barrier permeability .
Table 1: Key Chemical and Physical Properties of LU AA33810
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 423.62 g/mol | |
| CAS Number | 304008-29-5 | |
| Solubility in DMSO | 42.36 mg/mL (100 mM) | |
| Purity | ≥98% (HPLC) | |
| Storage Conditions | Room temperature |
The compound’s solubility profile makes it suitable for in vitro and in vivo studies, with dimethyl sulfoxide (DMSO) as the preferred solvent for stock solutions . Its stability at room temperature simplifies laboratory handling, though batch-specific variations in hydration may affect molarity calculations .
Pharmacological Profile and Selectivity
LU AA33810 exhibits nanomolar affinity for the Y5 receptor (K<sub>i</sub> = 1.5 nM), with minimal cross-reactivity at Y1, Y2, and Y4 receptors (K<sub>i</sub> > 5,000 nM) . Secondary binding occurs at human 5-HT<sub>2B</sub> (K<sub>i</sub> = 247 nM) and 5-HT<sub>1A</sub> (K<sub>i</sub> = 478 nM) receptors, though these interactions are unlikely to dominate its in vivo effects given the higher potency at Y5 .
Table 2: Receptor Binding Affinities of LU AA33810
| Receptor | K<sub>i</sub> (nM) | Selectivity vs. Y5 |
|---|---|---|
| Y5 | 1.5 | - |
| Y1 | >5,000 | >3,300-fold |
| Y2 | >5,000 | >3,300-fold |
| Y4 | >5,000 | >3,300-fold |
| 5-HT<sub>2B</sub> | 247 | 165-fold |
| 5-HT<sub>1A</sub> | 478 | 319-fold |
The compound’s selectivity is critical for minimizing off-target effects, particularly in chronic dosing regimens . Oral bioavailability studies in rodents reveal favorable pharmacokinetics, with 42% bioavailability in mice and 92% in rats, supporting its use in systemic administration .
Mechanisms of Antidepressant and Anxiolytic Action
Preclinical studies highlight LU AA33810’s ability to reverse depressive-like behaviors in the forced swim test (FST) and chronic mild stress (CMS) models . A single intraperitoneal dose of 10 mg/kg reduced immobility time by 58% in rats, comparable to conventional antidepressants like fluoxetine . This effect correlates with increased climbing behavior, indicative of noradrenergic pathway activation, rather than serotonergic mechanisms .
The compound’s antidepressant activity involves upregulation of brain-derived neurotrophic factor (BDNF) in the prefrontal cortex (PFC), a region implicated in mood regulation . LU AA33810 also prevents astrocyte degeneration induced by the gliotoxin L-AAA, preserving glial fibrillary acidic protein (GFAP) expression and suggesting glioprotective properties . Mechanistic studies using inhibitors U0126 (MAPK/ERK) and LY294002 (PI3K) demonstrate that both pathways mediate its anti-immobility effects, linking Y5 antagonism to neuroplasticity and cell survival .
Preclinical Efficacy in Disease Models
Depression and Anxiety
In the rat CMS model, chronic LU AA33810 administration (10 mg/kg/day for 4 weeks) normalized sucrose preference and reduced anxiety-like behaviors in the social interaction test . These effects persist for at least 2 weeks post-treatment, indicating sustained neuroadaptive changes . The compound’s anxiolytic profile is further evidenced by increased open-arm exploration in the elevated plus maze, with efficacy comparable to benzodiazepines but without sedative side effects .
Eating Disorders
Y5 receptors regulate feeding behavior, and LU AA33810 suppresses food intake in rodent models. Intracerebroventricular injection of the Y5 agonist [cPP(1-7),NPY(19-23),Ala(31),Aib(32),Gln(34)]-hPP increases feeding by 70%, an effect dose-dependently inhibited by LU AA33810 (ED<sub>50</sub> = 3 mg/kg) . This anorectic activity, combined with its mood-enhancing effects, positions the compound as a candidate for binge-eating disorder or obesity with comorbid depression .
Current Research and Development Status
As of April 2025, LU AA33810 remains in preclinical development, with no clinical trials registered . Lundbeck has prioritized structural analogs to optimize pharmacokinetics and reduce 5-HT<sub>2B</sub> affinity, which may pose cardiovascular risks with chronic use . Recent studies employ advanced techniques like tip-enhanced infrared nanospectroscopy (TEIRA) to analyze its adsorption on gold nanoparticles, providing insights into drug delivery systems .
Challenges and Future Directions
While LU AA33810’s preclinical data are promising, several hurdles remain:
-
Cardiovascular Safety: 5-HT<sub>2B</sub> activation is linked to valvulopathy, necessitating selective Y5 antagonists without off-target effects .
-
Biomarker Development: Identifying reliable biomarkers for Y5 receptor activity could streamline clinical translation .
-
Combination Therapies: Synergies with SSRIs or noradrenaline reuptake inhibitors warrant exploration to enhance efficacy .
Future research should prioritize long-term toxicity studies and phase I clinical trials to assess safety in humans. Additionally, investigating LU AA33810’s effects in female subjects and comorbid conditions (e.g., depression with obesity) could broaden its therapeutic scope .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume